H-Ala-OtBu.HCl

Catalog No.
S683652
CAS No.
13404-22-3
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ala-OtBu.HCl

CAS Number

13404-22-3

Product Name

H-Ala-OtBu.HCl

IUPAC Name

tert-butyl (2S)-2-aminopropanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1

InChI Key

WIQIWPPQGWGVHD-JEDNCBNOSA-N

SMILES

CC(C(=O)OC(C)(C)C)N.Cl

Synonyms

13404-22-3;L-Alaninetert-butylesterhydrochloride;tert-butyll-alaninatehydrochloride;(S)-tert-Butyl2-aminopropanoatehydrochloride;H-Ala-OtBu.HCl;MFCD00035524;ST51037485;H-Ala-OtBuinvertedexclamationmarkcurrencyHCl;(S)-2-AminopropionicAcidtert-ButylEsterHydrochloride;Ala-OtBu.HCl;H-Ala-OBut??HCl;PubChem10948;H-ALA-OTBUHCL;tert-ButylalaninateHCl;H-Ala-OtBuhydrochloride;Tert-butyl(2S)-2-aminopropanoateHydrochloride;KSC174M8P;A0255_SIGMA;L-alaninetertbutylesterHCl;SCHEMBL214837;t-butylalaninatehydrochloride;05190_FLUKA;CTK0H4687;MolPort-003-925-461;tert-Butylalaninatehydrochloride

Canonical SMILES

CC(C(=O)OC(C)(C)C)[NH3+].[Cl-]

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)[NH3+].[Cl-]

Peptide Synthesis:

  • TBAH serves as a protected form of the amino acid L-alanine. The tert-butyl group shields the amino acid's reactive amine functionality, allowing for selective manipulation of other parts of the molecule during peptide synthesis. Source: Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis.:
  • After peptide chain assembly, the tert-butyl group can be readily removed under specific conditions to reveal the free amine, enabling further modifications or cyclization to form the final peptide product. Source: Chan, W. C., & White, P. D. (2000). Fmoc and Boc protection strategies in peptide synthesis.: )

Organic Chemistry Research:

  • TBAH can act as a resolving agent in the separation of racemic mixtures of chiral amines. Source: Jacques, L., Collet, A., & Wilen, S. (1981). Enantioselective synthesis of ?-amino acids.:

Material Science Applications:

  • TBAH has been explored for the development of ionic liquids, which are salts with unique properties like high thermal stability and tunable polarity. These ionic liquids containing TBAH might find applications in catalysis, separations, and lubricants. Source: Yu, G., & Xie, Y. (2013). Functionalized ionic liquids with chiral recognition ability.:

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13404-22-3

Dates

Modify: 2023-08-15

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